molecular formula C8H20Cl2N2 B1521545 (4-Ethylcyclohexyl)hydrazine dihydrochloride CAS No. 1208490-96-3

(4-Ethylcyclohexyl)hydrazine dihydrochloride

Cat. No. B1521545
CAS RN: 1208490-96-3
M. Wt: 215.16 g/mol
InChI Key: JHOAGYAJEZKXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Ethylcyclohexyl)hydrazine dihydrochloride, or 4-ECH, is an organic compound that has been studied for its potential applications in the scientific and medical fields. 4-ECH is a colorless, crystalline solid with a melting point of 115-117 °C and a molecular weight of 209.2 g/mol. It is a cyclic hydrazine derivative that has been studied for its potential use as a reagent, a catalyst, and a pharmaceutical intermediate.

Scientific Research Applications

Fluorescent Probe Development

Hydrazine compounds have been utilized in the development of fluorescent probes for environmental and biological applications. For instance, a study detailed the creation of a ratiometric fluorescent probe for detecting hydrazine in water samples and biological systems. The probe, designed with a large Stokes shift, showcased low cytotoxicity, significant cell permeability, and the capability for visualizing exogenous hydrazine in live cells and zebrafish, indicating its utility in environmental monitoring and biological research (Zhu et al., 2019).

Synthesis of Antibacterial Compounds

Hydrazine derivatives have been synthesized for potential antibacterial use. Research into novel heterocyclic compounds containing a sulfonamido moiety demonstrated the creation of derivatives with significant antibacterial activity, highlighting the role of hydrazine derivatives in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Metal Ion Transport

Research has also explored the use of hydrazine derivatives in selective transport of metal ions. For example, a study on the uphill transport of Cu(II) ions through a liquid membrane using a hydrazine derivative as a carrier demonstrated the efficiency and selectivity of this approach for metal recovery and environmental remediation (Gholivand, 2000).

Antimicrobial Activities

The synthesis and evaluation of new 3-(2'-heterocyclicethyl)-2-methyl-3,4- dihydroquinazolin-4-one derivatives as antimicrobial agents revealed that these compounds, derived from hydrazine reactions, possess antimicrobial activities, offering insights into the development of novel antimicrobial therapies (El-zohry & Abd-Alla, 2007).

properties

IUPAC Name

(4-ethylcyclohexyl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-2-7-3-5-8(10-9)6-4-7;;/h7-8,10H,2-6,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOAGYAJEZKXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethylcyclohexyl)hydrazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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